3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide
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Description
3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H15ClN4O and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0934388 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, and anticancer properties. For instance, Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, including compounds related to the queried chemical structure, and evaluated them for anti-HSV-1 and cytotoxic activities. One of the compounds showed significant reduction in the viral plaques of Herpes simplex type-1 (HSV-1) by 69% (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). Ningaiah et al. (2014) focused on the antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles, highlighting the potential of these compounds as potent antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Spectroscopic and Computational Studies
Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on derivatives of the queried compound to understand their structural, electronic, and reactive properties. Pillai et al. (2017) performed an extensive quantum chemical study on a closely related molecule, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, to evaluate its stability, reactivity, and potential inhibitory activity against CDK2s, indicating its significance in drug design (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).
Anticancer and Antimicrobial Evaluation
Gomha et al. (2015) synthesized thiadiazoles and thiazoles incorporating the pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This underscores the compound's potential in cancer therapy (Gomha, Salah, & Abdelhamid, 2015). Furthermore, the synthesized derivatives have been explored for their antibacterial activity, highlighting the versatility of the compound and its derivatives in the development of new therapeutic agents (Nasareb & Siddiquia, 2016).
Corrosion Inhibition
The application of carbohydrazide-pyrazole compounds as corrosion inhibitors has been investigated, showing high inhibition efficiency in protecting mild steel in acidic solutions. This research indicates the compound's utility in industrial applications beyond its biological activities (Paul, Yadav, & Obot, 2020).
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-16-10-8-15(9-11-16)17-13-18(23-22-17)19(25)24-21-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,22,23)(H,24,25)/b7-4+,21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHZFBFIXVLSW-HJETYCPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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